10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Beschreibung
The compound 10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one (hereafter referred to as the "target compound") is a structurally complex molecule featuring a tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one) substituted with a phenyl group at position 11 and a sulfanyl-linked 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl moiety.
The benzodioxin subunit is a critical pharmacophore known for conferring anti-inflammatory and antibacterial properties in related compounds . The sulfanyl (-S-) linkage and ketone group in the side chain may enhance binding affinity to biological targets, while the tricyclic core likely contributes to molecular rigidity and stability . For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives exhibit potent antibacterial effects , and 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid shows anti-inflammatory activity comparable to Ibuprofen .
Eigenschaften
Molekularformel |
C25H20N2O4S2 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
10-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C25H20N2O4S2/c28-18(15-9-10-19-20(13-15)31-12-11-30-19)14-32-25-26-23-22(17-7-4-8-21(17)33-23)24(29)27(25)16-5-2-1-3-6-16/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2 |
InChI-Schlüssel |
AFMLQANLJAKVPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the cyclization step, improving yield to 78% while reducing side products.
Enzymatic Resolution for Chiral Intermediates
Lipase-catalyzed asymmetric hydrolysis of racemic intermediates enhances enantiomeric excess (ee > 98%) for optically active variants.
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization : Steric hindrance in the tricyclic system necessitates precise temperature control (reflux vs. room temperature) to avoid regioisomeric byproducts.
-
Sulfanyl Group Stability : Thiol oxidation during coupling is mitigated by conducting reactions under inert atmospheres and adding antioxidants (e.g., BHT).
-
Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung über verschiedene Mechanismen, abhängig von ihrer Anwendung. Beispielsweise bindet sie als Enzyminhibitor an das aktive Zentrum des Enzyms und verhindert so die Substratbindung und die anschließende katalytische Aktivität. Zu den beteiligten molekularen Zielstrukturen und -wegen gehören Cholinesterase- und Lipoxygenase-Enzyme, die jeweils eine Rolle in der Neurotransmission und Entzündung spielen.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved include cholinesterase and lipoxygenase enzymes, which play roles in neurotransmission and inflammation, respectively .
Vergleich Mit ähnlichen Verbindungen
10-[(Phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,?]dodeca-1(8),2(6),9-trien-12-one
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Oxadiazole Derivatives
- Molecular Formula : Varies (e.g., C₁₈H₁₅N₃O₃S for derivatives in ).
- Key Features : Retain the benzodioxin moiety but lack the tricyclic core. Instead, they incorporate oxadiazole rings linked via sulfanyl groups.
- Activity : Demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 4–16 µg/mL), suggesting the benzodioxin-sulfanyl combination is critical for bioactivity .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Molecular Formula : C₁₀H₁₀O₄ .
- Key Features : Simplified structure with a carboxylic acid group directly attached to the benzodioxin ring.
- Activity : Exhibited anti-inflammatory effects (ED₅₀ = 25 mg/kg in carrageenan-induced rat paw edema), comparable to Ibuprofen .
Pharmacological and Physicochemical Properties
Key Observations :
Benzodioxin Role : The benzodioxin subunit is strongly associated with anti-inflammatory and antibacterial activity . Its absence in the phenylsulfanylmethyl analogue may limit therapeutic utility.
Tricyclic Core Impact : The target compound’s tricyclic system likely enhances metabolic stability and target binding compared to simpler analogues like the oxadiazole derivatives .
Sulfanyl Linkage : Sulfanyl groups improve solubility and facilitate interactions with thiol-containing enzymes or receptors, as seen in oxadiazole derivatives .
Biologische Aktivität
The compound 10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition studies, cytotoxicity evaluations, and potential therapeutic benefits.
Chemical Structure
The compound's structure suggests multiple functional groups that may contribute to its biological activity. The presence of a benzodioxin moiety and a thiazole group indicates potential interactions with biological targets.
Enzyme Inhibition Studies
Recent research has highlighted the enzyme inhibitory potential of compounds related to this structure, particularly focusing on their effects against various enzymes.
Table 1: Enzyme Inhibition Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | α-glucosidase | 12.5 | Competitive inhibition |
| Compound B | Acetylcholinesterase | 8.4 | Mixed inhibition |
| Compound C | Tyrosinase | 15.0 | Competitive inhibition |
Note: The above table is illustrative based on related compounds and their activities.
Cytotoxicity Evaluations
Cytotoxicity studies are crucial for assessing the safety profile of any new compound. In vitro studies using various cancer cell lines have shown that certain derivatives of the compound exhibit selective cytotoxic effects without significant toxicity to normal cells.
Case Study: Cytotoxic Effects in B16F10 Cells
In experiments conducted with B16F10 murine melanoma cells, several analogs demonstrated potent cytotoxicity at concentrations ranging from 5 to 20 µM. Notably:
- Analog 1 : Exhibited minimal cytotoxicity at ≤20 µM.
- Analog 2 : Showed significant cytotoxic effects at concentrations as low as 2.5 µM.
This suggests that while some derivatives are promising for therapeutic use, careful consideration must be given to their toxicity profiles.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzyme active sites or allosteric sites, altering enzyme kinetics and leading to reduced activity in target pathways.
Mechanistic Insights from Docking Studies
Molecular docking simulations indicate that the compound can bind effectively to both active and allosteric sites of target enzymes, which could explain its potent inhibitory effects observed in vitro.
Q & A
Q. What protocols ensure reproducibility in spectroscopic characterization across labs?
- Answer :
- Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl as solvent, TMS reference).
- Cross-validate with collaborative round-robin tests.
- Publish raw spectral data in repositories (e.g., PubChem) for peer benchmarking .
Data Contradiction Resolution
Q. How should researchers address inconsistencies between computational solubility predictions and experimental solubility measurements?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
